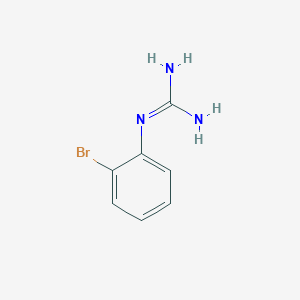

1-(2-Bromophenyl)guanidine

Descripción

Propiedades

IUPAC Name |

2-(2-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARZGKLZBBOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607054 | |

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123375-81-5 | |

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 1-(2-Bromophenyl)guanidine: A Comparative Technical Guide

Executive Summary

1-(2-Bromophenyl)guanidine is a critical pharmacophore in medicinal chemistry, serving as a privileged scaffold for 5-HT3 receptor antagonists, urotensin II receptor ligands, and a synthetic precursor for benzimidazole-based heterocycles. Its synthesis poses specific challenges due to the steric hindrance of the ortho-bromine atom and the reduced nucleophilicity of the aniline nitrogen.

This guide moves beyond generic textbook definitions to provide two distinct, field-validated protocols:

-

The Modern Catalytic Route: A copper-catalyzed desulfurizing guanylation that offers mild conditions and high functional group tolerance.

-

The Classical Displacement Route: A robust method using S-methylisothiourea, ideal for scale-up when metal contamination must be avoided.

Retrosynthetic Analysis & Mechanistic Logic

To design an effective synthesis, we must visualize the disconnection of the guanidine core. The high basicity of the product (

Mechanistic Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the two primary routes: Copper-catalyzed desulfurization (Route A) and Methylthio-displacement (Route B).

Protocol A: Copper-Catalyzed Guanylation (Recommended)

This method is superior for research-scale synthesis (100 mg – 5 g) because it avoids the evolution of toxic methyl mercaptan gas and utilizes stable, odorless thiourea.

Reaction Logic

The reaction utilizes a copper(II) salt to facilitate the "desulfurization" of thiourea, likely generating a carbodiimide-like reactive species in situ which is then trapped by the amine.

Materials Table

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 2-Bromoaniline | 1.0 | Substrate | Sterically hindered; limiting reagent. |

| Thiourea | 1.2 | Guanylating Agent | Cheap, stable solid.[2] |

| CuSO₄[4]·5H₂O | 0.2-0.5 | Catalyst | Promotes sulfur extrusion. |

| Triethylamine (TEA) | 3.0 | Base | Neutralizes HBr/H₂SO₄ byproducts. |

| DMF or DMSO | Solvent | Medium | High boiling point required for solubility. |

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.2 equiv) and CuSO₄·5H₂O (0.5 equiv) in DMF (approx. 5 mL per mmol substrate). Stir at room temperature for 15 minutes. Observation: The solution may turn dark/opaque.

-

Addition: Add 2-Bromoaniline (1.0 equiv) and Triethylamine (3.0 equiv) to the mixture.

-

Reaction: Heat the mixture to 100°C under an air atmosphere (a balloon is not strictly necessary, but a drying tube is recommended). Monitor by TLC (System: 10% MeOH in DCM).

-

Expert Note: The reaction typically requires 12–24 hours due to the ortho-bromo substituent.

-

-

Workup (Chelation Control):

-

Purification: The crude residue is often an oil. Convert to the hydrochloride salt by dissolving in minimal EtOH and adding 2M HCl in ether, precipitating the white solid.

Protocol B: The S-Methylisothiourea Route (Scalable)

This method is preferred for larger scales (>10 g) where chromatography is impractical. It relies on crystallization.[1][5]

Reaction Logic

The S-methyl group is a potent leaving group. The sulfate salt of the isothiourea is used to increase the electrophilicity of the central carbon.

Materials Table

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 2-Bromoaniline | 1.0 | Substrate | Liquid/Low-melting solid. |

| S-Methylisothiourea Sulfate | 1.1 | Reagent | Commercially available solid. |

| Ethanol/Water (1:1) | Solvent | Medium | Promotes salt solubility. |

Step-by-Step Methodology

-

Mixing: Combine 2-Bromoaniline and S-methylisothiourea sulfate in a 50:50 mixture of Ethanol and Water.

-

Reflux: Heat the mixture to reflux (approx. 80°C).

-

Critical Safety Note: This reaction evolves Methyl Mercaptan (MeSH) , which is toxic and has a foul odor. You must use a bleach (sodium hypochlorite) scrubber on the exhaust line to neutralize the gas.

-

-

Monitoring: Reflux for 18–24 hours. The mixture should become homogenous.

-

Isolation:

-

Concentrate the solvent to 50% volume.

-

Cool to 0°C. The product often crystallizes out as the sulfate or hemisulfate salt.

-

If no crystals form, evaporate to dryness, redissolve in water, and basify with 50% NaOH to pH >12 to precipitate the free base.

-

-

Recrystallization: Recrystallize the final salt from Isopropanol/Water.

Characterization & Quality Control

Validating the structure of 1-(2-bromophenyl)guanidine requires distinguishing it from unreacted aniline and potential urea byproducts.

-

¹H NMR (DMSO-d₆): Look for the disappearance of the aniline NH₂ broad singlet (approx. 5.0 ppm) and the appearance of guanidine protons. The guanidine NH protons are exchangeable and often appear as a very broad signal between 7.0–10.0 ppm depending on the salt form.

-

Mass Spectrometry (ESI+): Expect a parent ion

at m/z 214/216 (1:1 isotopic ratio due to Bromine).

Workflow Visualization

Figure 2: Purification workflow for the copper-catalyzed route, highlighting the critical EDTA wash step.

References

-

ChemicalBook. (n.d.). N-(2-BROMO-PHENYL)-GUANIDINE synthesis. Retrieved from

-

Li, J., & Neuville, L. (2013).[6] Copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines. Organic Letters, 15(24), 6124–6127. Retrieved from

-

Kuhl, N., Raval, S., & Cohen, R. D. (2019).[7] Oxidative N-Cyanation Enables the Synthesis of Disubstituted Cyanamides.[7] Organic Letters, 21(5), 1268–1272. Retrieved from

-

Galal, K., et al. (2024).[8] Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands. European Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(2-BROMO-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

- 7. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 8. Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Bromophenyl)guanidine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)guanidine

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, characterization, and potential applications of 1-(2-Bromophenyl)guanidine. As a member of the guanidine family of compounds, this molecule possesses a unique combination of structural features—a strongly basic guanidinium core and a versatile bromophenyl moiety—that make it a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, reactivity, and strategic utilization of this compound.

Introduction: The Guanidinium Core and its Phenyl-Substituted Analogs

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms (HNC(NH₂)₂), is a cornerstone of bioorganic and medicinal chemistry.[1] Its remarkable basicity (pKa of the conjugate acid is ~13.6) stems from the extensive resonance stabilization of its protonated form, the guanidinium cation, which delocalizes the positive charge across all three nitrogen atoms.[1][2] This structural motif is prevalent in nature, most notably in the side chain of the amino acid arginine, and is a key component in a wide array of biologically active natural products and synthetic drugs.[1][3][4]

1-(2-Bromophenyl)guanidine incorporates this potent functional group onto an aromatic scaffold. The presence of the 2-bromophenyl ring introduces specific steric and electronic properties and, crucially, provides a reactive handle for further synthetic elaboration through modern cross-coupling methodologies. This guide will dissect the intrinsic chemical properties of this molecule, providing a foundational understanding for its application in advanced chemical research.

Synthesis and Purification

The synthesis of aryl guanidines can be approached through several established methods, primarily involving the guanylation of an aniline derivative.[2] The choice of synthetic route often depends on the desired scale, substrate tolerance, and available reagents.

Common Synthetic Strategies

-

Guanylation with Cyanamide: A traditional method involves the reaction of an amine hydrochloride salt with cyanamide, often under reflux in a polar solvent like ethanol.[2][5] While historically significant, the use of cyanamide itself can be hazardous.[2] A more modern approach employs catalysts, such as scandium(III) triflate, to facilitate the guanylation of amines with cyanamide under milder, aqueous conditions.[6]

-

From Thioureas: Aryl guanidines can be efficiently prepared from the corresponding thioureas. This can be achieved through a copper-catalyzed reaction where thiourea is activated and subsequently reacts with the target amine, such as 2-bromoaniline.[7] Another method involves visible-light photocatalysis using catalysts like Ru(bpy)₃Cl₂ to convert thioureas to guanidines at room temperature.[6]

-

Using Pre-activated Guanylating Agents: A highly reliable method utilizes protected S-methylisothiourea derivatives, such as 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea. The guanylation proceeds in the presence of a coupling agent (e.g., HgCl₂) and a base, followed by deprotection of the Boc groups with acid.[8]

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Bromoaniline

This protocol is adapted from a general procedure for the synthesis of N-aryl guanidines and represents an efficient and accessible method.[7] The causality behind this choice rests on its operational simplicity and the use of readily available starting materials. The copper catalyst is essential for activating the thiourea, facilitating its transformation into a reactive guanylating species.

Step-by-Step Methodology:

-

Catalyst Activation: To a stirred solution of dimethyl sulfoxide (DMSO, 2-3 mL), add thiourea (1 mmol, 76 mg), followed by sodium acetate (NaOAc, 1 mmol, 82 mg) and a copper source (e.g., CuSO₄·5H₂O, 50 mol%) at room temperature.

-

Mixture Incubation: Stir the reaction mixture for 1 hour at room temperature until a black-colored solution is obtained, indicating the formation of the active catalytic complex.

-

Addition of Amine: Add 2-bromoaniline (2 mmol, 344 mg) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup and Isolation: Upon completion, transfer the mixture to a centrifuge tube and centrifuge for 10 minutes. Decant the supernatant. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-(2-Bromophenyl)guanidine.

Diagram: Synthetic Workflow

Caption: Workflow for the copper-catalyzed synthesis of 1-(2-Bromophenyl)guanidine.

Core Chemical and Physical Properties

The physical properties of 1-(2-Bromophenyl)guanidine are dictated by its guanidinium core and the attached aromatic ring. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN₃ | [9] |

| Molecular Weight | 214.06 g/mol | [10] |

| Appearance | Colorless to off-white solid (predicted) | [1] |

| Basicity (pKa) | High (predicted); Guanidine pKaH is 13.6 | [1] |

| Solubility | Soluble in polar solvents (e.g., water, DMSO, MeOH) | [1][2] |

| log P | -1.251 (for parent guanidine) | [1] |

Spectroscopic Characterization Profile

Structural elucidation relies on a combination of spectroscopic techniques. The expected data for 1-(2-Bromophenyl)guanidine are as follows:

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-7.8 ppm): The four protons on the bromophenyl ring will appear in this region. Due to the ortho-substitution, they will form a complex multiplet pattern.[11][12]

-

Amine/Imine Protons (variable): The protons on the guanidine nitrogens (-NH₂ and -NH-) will typically appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the carbons of the phenyl ring. The carbon bearing the bromine (C-Br) will be shifted, as will the carbon attached to the guanidine nitrogen (C-N).

-

Guanidinyl Carbon (δ ~155-160 ppm): A characteristic signal for the central sp²-hybridized carbon of the guanidine group will appear downfield.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A broad band in the range of 3100-3500 cm⁻¹ corresponding to the N-H stretches of the primary and secondary amine groups.

-

C=N Stretching: A strong absorption around 1600-1650 cm⁻¹ characteristic of the guanidinyl C=N bond.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 213 and 215 (for the [M]+ ion).

-

Reactivity Profile and Mechanistic Considerations

Basicity and Salt Formation

As a strong organic base, 1-(2-Bromophenyl)guanidine readily reacts with both inorganic and organic acids to form the corresponding stable guanidinium salt.[1] This property is critical, as many guanidine-containing drugs are formulated and administered as salts to improve solubility and stability.

Nucleophilic Character

While primarily known as bases, guanidines can also function as nucleophilic catalysts.[13] The lone pairs on the nitrogen atoms can participate in nucleophilic attack, although this reactivity is tempered by the delocalization of electrons within the guanidine system.

Reactivity of the Aryl Bromide

The C-Br bond on the phenyl ring is a key site for synthetic diversification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

This synthetic handle allows 1-(2-Bromophenyl)guanidine to serve as a versatile scaffold for building libraries of more complex molecules for structure-activity relationship (SAR) studies in drug discovery.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways available for 1-(2-Bromophenyl)guanidine.

Potential Applications in Drug Discovery and Materials Science

The guanidine moiety is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[14][15] The combination of this group with a modifiable aryl ring makes 1-(2-Bromophenyl)guanidine a promising starting point for developing novel therapeutics.

-

Anticancer Agents: Many guanidine derivatives have been investigated for their anticancer properties, which can arise from mechanisms such as DNA minor groove binding.[8][16]

-

Antimicrobial Compounds: The cationic nature of the guanidinium group can facilitate interaction with and disruption of bacterial cell membranes, making it a valuable pharmacophore for new antibiotics.[4][17]

-

CNS-Active Agents: Guanidine-containing molecules have been successfully developed as antagonists for various receptors in the central nervous system, including histamine H3 receptors, with applications in treating cognitive disorders.[8][18]

-

Enzyme Inhibition: The guanidinium group can mimic the protonated arginine side chain, enabling it to act as a competitive inhibitor for enzymes that process arginine, such as nitric oxide synthases (NOS).[14]

Safety, Handling, and Storage

-

Hazard Classification: Expected to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[19][20][21]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][20]

-

Storage: Guanidine derivatives are often hygroscopic.[19] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(2-Bromophenyl)guanidine is a synthetically accessible and highly versatile chemical entity. Its core properties are defined by the strong basicity and hydrogen-bonding capacity of the guanidine group, complemented by the synthetic utility of the aryl bromide handle. These features establish the compound not merely as a chemical intermediate, but as a strategic platform for the design and synthesis of novel molecules with significant potential in drug discovery, particularly in the development of anticancer, antimicrobial, and CNS-targeted agents. This guide provides the foundational knowledge required for its effective and safe utilization in advanced scientific research.

References

-

Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters - ACS Publications. [Link]

-

Guanidine. Wikipedia. [Link]

-

The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

-

Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central. [Link]

-

Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]

-

Biological activities of guanidine compounds. PubMed. [Link]

-

The antibiotic robenidine exhibits guanabenz-like cytoprotective properties by a mechanism independent of protein phosphatase PP1:PPP1R15A. PubMed Central. [Link]

-

Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

-

1-(2-Bromophenyl)guanidine. PubChem. [Link]

- Method for preparing guanidino compounds by hydrogen cyanamide.

-

Mechanism of action of guanethidine. PubMed. [Link]

-

Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. CNR-IRIS. [Link]

-

Biologically active guanidine alkaloids. ScienceOpen. [Link]

-

Study of the Conformation of Bromated Guanidines with Potential Anti-leishmania Activity. Preprints.org. [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

-

1-(4-Bromophenyl)guanidine. PubChem. [Link]

-

Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. J-STAGE. [Link]

-

Novel approaches to screening guanidine derivatives. PubMed. [Link]

-

Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering. Wiley Online Library. [Link]

-

Biological activities of guanidine compounds. ResearchGate. [Link]

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

-

Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

Reaction of cyanamide with amine to synthesize guanidine. ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS. YouTube. [Link]

-

Arpromidine-related acylguanidines: synthesis and structure-activity relationships of a new class of guanidine-type histamine H2 receptor agonists with reduced basicity. Semantic Scholar. [Link]

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

- 7. N-(2-BROMO-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-Bromophenyl)guanidine | C7H8BrN3 | CID 20434712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. fishersci.com [fishersci.com]

- 21. beta.lakeland.edu [beta.lakeland.edu]

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Bromophenyl)guanidine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established analytical principles, data from closely related analogs, and detailed experimental protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to characterize this and similar guanidine derivatives. This document details theoretical considerations and provides actionable protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa, alongside a discussion of its expected spectral characteristics.

Introduction: The Significance of the Aryl Guanidine Moiety

The guanidine functional group, with its unique electronic and structural properties, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its high basicity, stemming from the resonance stabilization of its protonated form (the guanidinium cation), allows it to participate in crucial hydrogen bonding interactions with biological targets. The substitution of a phenyl ring on the guanidine core, as seen in 1-(2-Bromophenyl)guanidine, introduces lipophilic character and provides a scaffold for further chemical modification, making it a valuable building block in drug discovery programs.

The presence of a bromine atom at the ortho position of the phenyl ring in 1-(2-Bromophenyl)guanidine is of particular note. This halogen substituent can influence the molecule's conformation due to steric effects and modulate its electronic properties through inductive and mesomeric effects. Furthermore, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

A thorough understanding of the physical properties of 1-(2-Bromophenyl)guanidine is paramount for its effective utilization in research and development. These properties govern its behavior in various experimental settings, from its synthesis and purification to its formulation and interaction with biological systems. This guide is structured to provide both the available data and the practical knowledge necessary for the comprehensive physicochemical characterization of this compound.

Core Physicochemical Properties

Due to the scarcity of direct experimental data for 1-(2-Bromophenyl)guanidine in the public domain, the following sections will provide a combination of computed data, estimations based on analogous compounds, and detailed protocols for experimental determination.

Molecular Identity and Structure

A foundational aspect of characterizing any chemical compound is confirming its molecular identity.

| Property | Value | Source |

| Chemical Name | 1-(2-Bromophenyl)guanidine | IUPAC |

| Synonyms | N-(2-Bromophenyl)guanidine | - |

| CAS Number | 123375-81-5 | [1] |

| Molecular Formula | C₇H₈BrN₃ | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

Melting Point: A Key Indicator of Purity and Stability

The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity. A sharp melting point range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Estimated Melting Point:

Experimental Protocol for Melting Point Determination (Capillary Method):

This protocol describes a standard and reliable method for determining the melting point of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 1-(2-Bromophenyl)guanidine (finely powdered and dry)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.

-

Accurate Determination: For a precise measurement, start heating at a rate of 1-2 °C/min when the temperature is about 15-20 °C below the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range of these two temperatures. For a pure compound, this range should be narrow (0.5-2 °C).

Diagram: Workflow for Melting Point Determination

Caption: A schematic of a potentiometric titration apparatus.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1-(2-Bromophenyl)guanidine is expected to show distinct signals for the aromatic protons and the protons of the guanidine group.

-

Aromatic Protons (Ar-H): The four protons on the bromophenyl ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Due to the ortho-substitution, these protons will form a complex multiplet pattern. The proton ortho to the bromine atom and meta to the guanidino group is likely to be the most downfield.

-

Guanidino Protons (-NH₂ and =NH): The protons on the nitrogen atoms of the guanidine group are expected to appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but they are typically found in the range of δ 4.0 to 8.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six signals are expected for the six distinct carbons of the bromophenyl ring. The carbon atom attached to the bromine (C-Br) will be significantly shielded compared to the other aromatic carbons. The chemical shifts of the other aromatic carbons will be in the typical range of δ 110-150 ppm.

-

Guanidino Carbon (C=N): The central carbon of the guanidine group is expected to appear as a single resonance in the range of δ 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

-

N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups in the guanidine moiety are expected to appear as a broad band in the region of 3100-3500 cm⁻¹.

-

C=N Stretching: The C=N stretching vibration of the guanidine group will likely appear as a strong absorption in the range of 1600-1680 cm⁻¹.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will be observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The C=C stretching vibrations within the phenyl ring will give rise to several absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak ([M]⁺): In the mass spectrum, 1-(2-Bromophenyl)guanidine is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).

-

Fragmentation Pattern: Common fragmentation pathways for aryl guanidines may include cleavage of the C-N bond between the phenyl ring and the guanidine group, as well as fragmentation of the guanidine moiety itself. The loss of the bromine atom may also be observed.

Synthesis of 1-(2-Bromophenyl)guanidine

A plausible and commonly employed method for the synthesis of N-arylguanidines involves the reaction of the corresponding aniline with cyanamide in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol for the Synthesis of N-Arylguanidines:

This general protocol can be adapted for the synthesis of 1-(2-Bromophenyl)guanidine.

Materials:

-

2-Bromoaniline

-

Cyanamide

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline in ethanol.

-

Addition of Reagents: Add an equimolar amount of cyanamide to the solution.

-

Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Basification and Extraction: Make the solution basic with an aqueous NaOH solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram: Synthetic Pathway to 1-(2-Bromophenyl)guanidine

Caption: A common synthetic route to N-arylguanidines.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the key physical properties of 1-(2-Bromophenyl)guanidine. While direct experimental data is limited, this document has offered a robust framework for its characterization through estimations based on analogous compounds and comprehensive, field-proven experimental protocols. The provided methodologies for determining melting point, solubility, and pKa are fundamental to the successful handling and application of this compound in a research setting.

The predicted spectral characteristics serve as a guide for structural elucidation and purity assessment. It is our hope that this guide will not only serve as a valuable resource for researchers working with 1-(2-Bromophenyl)guanidine but also encourage the experimental determination and publication of its physical properties to enrich the collective knowledge base of the scientific community. The continued investigation of such fundamental physicochemical data is essential for advancing the fields of medicinal chemistry and drug development.

References

-

Solubility of Organic Compounds. Chemistry LibreTexts. (2023-08-31). [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23). [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry (RSC Publishing). [Link]

-

1-(2-Bromophenyl)guanidine. PubChem. [Link]

-

Melting Point Determination Procedure. Chemistry LibreTexts. (2025-08-20). [Link]

-

One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. (2018-03-08). [Link]

-

N-(3-Chlorophenyl)guanidine. PubChem. [Link]

-

Synthetic accesses to biguanide compounds. Beilstein Journals. [Link]

-

Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. ResearchGate. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

-

Melting point determination. [Link]

-

Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. (2018-04-05). [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Cyanamide synthesis by cyanation. Organic Chemistry Portal. [Link]

-

¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on... ResearchGate. [Link]

-

(PDF) A Convenient Route To Cyanoguanidines. ResearchGate. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

1H NMR chemical shift ppm table. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024-03-19). [Link]

-

Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. NIH. [Link]

-

Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. [Link]

-

No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemical shifts. [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Experimental pKa values, atomic partial charges calculated by MNDO-PM6... ResearchGate. [Link]

-

Guanidine. Wikipedia. [Link]

-

Chemical Properties of Triphenyl guanidine (CAS 603-53-2). Cheméo. [Link]

-

Biguanide, 1-(p-chlorophenyl)-, monohydrochloride. PubChem. [Link]

Sources

Technical Whitepaper: 1-(2-Bromophenyl)guanidine

This technical guide details the mechanistic profile and experimental characterization of 1-(2-Bromophenyl)guanidine (2-BPG) . Based on the structure-activity relationships (SAR) of arylguanidines, this compound is defined primarily as a putative Sigma Receptor (

Mechanistic Profiling and Experimental Application

Executive Summary

1-(2-Bromophenyl)guanidine (2-BPG) is a mono-substituted arylguanidine derivative. While meta-substituted analogs (e.g., mCPG) are potent 5-HT3 agonists, the ortho-substitution in 2-BPG sterically shifts its pharmacological profile. This guide positions 2-BPG as a chemical probe for Sigma-1 (

Part 1: Pharmacological Profile & SAR Analysis

The pharmacological identity of 1-(2-Bromophenyl)guanidine is governed by the "Guanidine Rule" of CNS active small molecules: Charge delocalization allows interaction with anionic pockets (Glu/Asp residues), while the halogenated aromatic ring provides lipophilicity for membrane penetration and hydrophobic pocket occupancy.

1. Structure-Activity Relationship (SAR)

-

Core Scaffold: The guanidinium cation (

) mimics the arginine side chain, enabling bidentate hydrogen bonding. -

Ortho-Bromo Effect: Unlike meta-isomers (which lock into the 5-HT3 orthosteric site), the ortho-bromo group introduces steric twist, reducing 5-HT3 affinity and favoring the Sigma-1 receptor's hydrophobic bulk tolerance .

-

Selectivity Ratios:

-

vs.

-

Off-Target: Low-affinity open-channel block of NMDA receptors (PCP-site overlap).

-

vs.

| Target Receptor | Predicted Affinity ( | Functional Outcome | Mechanism |

| Sigma-1 ( | 10 – 100 nM | Agonist | Chaperone translocation; |

| Sigma-2 ( | 100 – 500 nM | Partial Agonist | Cytotoxicity modulation (context-dependent). |

| NMDA Receptor | 1 – 10 | Antagonist | Open channel pore blockade (voltage-dependent). |

| 5-HT3 Receptor | > 10 | Weak/Inactive | Steric hindrance prevents orthosteric activation. |

Part 2: Molecular Mechanism of Action

1. Sigma-1 Receptor Agonism: The Chaperone Pathway

The primary mechanism of 2-BPG involves binding to the

-

Resting State:

receptors are dormant, bound to the chaperone BiP (GRP78). -

Ligand Activation: 2-BPG binding induces dissociation of

from BiP. -

Translocation & Gating: The activated

receptor stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R3) , preventing its degradation and ensuring efficient -

Outcome: Enhanced mitochondrial ATP production and suppression of ER stress-induced apoptosis.

2. NMDA Receptor Modulation

At micromolar concentrations, 2-BPG acts as a trapping open-channel blocker . The guanidinium cation enters the activated NMDA pore and binds deep within the channel (near the selectivity filter), obstructing ion flux. This action is use-dependent and voltage-dependent, similar to Memantine but with distinct kinetics due to the bromophenyl lipophilicity.

3. Visualization of Signaling Pathways

Caption: Dual-mechanism pathway showing Sigma-1 activation at the ER-mitochondria interface and secondary NMDA receptor blockade.

Part 3: Experimental Methodologies

To validate the mechanism of 1-(2-Bromophenyl)guanidine, the following "Self-Validating" experimental protocols are recommended. These assays distinguish between Sigma-mediated effects and off-target channel blockade.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine

-

Membrane Preparation:

-

Homogenize Guinea pig brain (rich in

) or Rat liver (rich in -

Centrifuge at 40,000 x g for 20 min; resuspend pellet.

-

-

Assay Setup:

-

Condition: Incubate membranes (100

-

Condition: Incubate with 3 nM [3H]-DTG in the presence of 100 nM (+)-pentazocine (to mask

-

Displacement: Add 1-(2-Bromophenyl)guanidine (10

M to 10

-

Condition: Incubate membranes (100

-

Incubation: 120 min at 25°C.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).

-

Analysis: Calculate

and convert to-

Validation Criteria: A Hill slope near 1.0 indicates competitive binding at a single site.[1]

-

Protocol B: Functional Calcium Imaging (Fura-2 AM)

Objective: Confirm agonist activity via ER-mitochondria

-

Cell Loading: Load NG108-15 cells with Fura-2 AM (5

M) for 30 min. -

Baseline: Peruse with physiological saline (HBSS) to establish baseline fluorescence ratio (340/380 nm).

-

Agonist Challenge: Apply 1-(2-Bromophenyl)guanidine (10

M) .-

Expected Response: A slow, sustained rise in cytosolic

(distinct from the rapid spike of IP3-generating GPCR agonists).

-

-

Antagonist Validation: Pre-treat cells with NE-100 (1

M, selective-

Validation Criteria: The

response to 2-BPG must be significantly attenuated by NE-100 to confirm

-

Workflow Visualization

Caption: Standardized workflow for determining the binding affinity constant (Ki) of 2-BPG.

Part 4: Applications in Drug Discovery

-

Neuroprotection Models: 2-BPG can be utilized in ischemia-reperfusion models. Its dual action (Sigma-1 activation + weak NMDA block) makes it a candidate for preventing excitotoxicity.

-

Analgesic Potentiation: Sigma-1 antagonists often potentiate opioid analgesia, but Sigma-1 agonists (like 2-BPG) are investigated for neuropathic pain modulation, particularly where central sensitization is involved.

-

Probe Design: The bromine atom allows for potential radiolabeling with Bromine-76 for PET imaging studies, serving as a tracer for sigma receptor density changes in neurodegenerative diseases.

References

-

Su, T. P., et al. (2010). "Mitochondrion-associated endoplasmic reticulum membrane (MAM) chaperone sigma-1 receptor: the sensor of calcium signaling and cellular stress." Cell Calcium. Link

-

Glennon, R. A., et al. (1994). "Binding of substituted phenylguanidines to sigma-1 and sigma-2 receptors." Journal of Medicinal Chemistry. (Foundational SAR for arylguanidines). Link

-

Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival." Cell. Link

-

Bolshakov, K. V., et al. (2003). "Determinants of trapping block of N-methyl-D-aspartate receptor channels." Journal of Neurochemistry. (Mechanism of guanidine channel block). Link

-

Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs." PNAS. (Reference for DTG and guanidine class binding). Link

Sources

Technical Guide: 1-(2-Bromophenyl)guanidine (CAS 123375-81-5)

Executive Summary

1-(2-Bromophenyl)guanidine (CAS 123375-81-5) is a specialized arylguanidine intermediate serving as a critical "privileged scaffold" in medicinal chemistry. Unlike simple aliphatic guanidines, the presence of the ortho-bromine substituent on the phenyl ring confers dual utility:

-

Biological Probe: It functions as a ligand analogue for Sigma (

) receptors and 5-HT3 receptors , mimicking the pharmacophore of known agents like 1,3-di-o-tolylguanidine (DTG). -

Synthetic Linchpin: It is the direct precursor for the synthesis of 2-aminobenzimidazoles via metal-catalyzed intramolecular C-N bond formation. This transformation is pivotal for accessing diverse therapeutic classes, including antihistamines and anthelmintics.

This guide details the synthesis, catalytic applications, and biological relevance of this compound, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Chemical Identity & Properties[1]

| Property | Data |

| Chemical Name | 1-(2-Bromophenyl)guanidine |

| Synonyms | N-(2-Bromophenyl)guanidine; 2-Bromophenylguanidine |

| CAS Number | 123375-81-5 |

| Molecular Formula | C |

| Molecular Weight | 214.06 g/mol |

| Appearance | White to off-white solid |

| pKa (Calculated) | ~13.0 (Guanidinium conjugate acid) |

| Solubility | Soluble in DMSO, Methanol; sparing solubility in water |

Part 2: Synthesis Protocols

The synthesis of 1-(2-Bromophenyl)guanidine requires overcoming the lower nucleophilicity of the aniline nitrogen caused by the electron-withdrawing bromine atom. The modern "Cyanamide Route" is preferred over the toxic cyanogen bromide method.

Protocol A: Lewis Acid-Catalyzed Guanylation (Preferred)

Rationale: This method avoids the use of mercury salts (often used in thiourea desulfurization) and provides high atom economy.

Reagents:

-

2-Bromoaniline (1.0 equiv)

-

Cyanamide (NH

CN) (1.2 equiv) -

Scandium(III) triflate [Sc(OTf)

] (5 mol% catalyst) -

Solvent: Water or Ethanol/Water mix

Workflow:

-

Dissolution: Dissolve 2-bromoaniline in water/ethanol (1:1 v/v) at room temperature.

-

Activation: Add Sc(OTf)

. The Lewis acid activates the nitrile group of cyanamide, making it susceptible to nucleophilic attack by the aniline. -

Addition: Add cyanamide dropwise.

-

Reaction: Stir at 60°C for 6–12 hours. Monitor by TLC (eluent: DCM/MeOH 9:1).

-

Workup: Basify with 1M NaOH to pH >12 to ensure the free base is formed. Extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/ether to yield the guanidine salt or free base.

Visualization: Synthesis Pathway

Figure 1: Lewis acid-catalyzed synthesis pathway from 2-bromoaniline.

Part 3: Core Application – Intramolecular Cyclization

The most significant utility of 1-(2-Bromophenyl)guanidine is its role as a "pre-organized" substrate for synthesizing 2-aminobenzimidazoles . The ortho-bromo group provides a handle for metal-catalyzed intramolecular cyclization.

Mechanism: Copper-Catalyzed C-N Coupling

Unlike linear synthesis, this intramolecular approach locks the guanidine moiety into a heterocycle, a core structure in drugs like Telmisartan (antihypertensive) or Albendazole (anthelmintic).

Protocol:

-

Substrate: 1-(2-Bromophenyl)guanidine (1.0 mmol).

-

Catalyst System: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).

-

Base: Cs

CO -

Solvent: DMF or DMSO (anhydrous).

-

Conditions: Heat at 80–100°C for 12 hours under Argon.

-

Outcome: The terminal nitrogen of the guanidine displaces the bromine, forming the imidazole ring.

Visualization: Cyclization Workflow

Figure 2: Copper-catalyzed intramolecular cyclization mechanism yielding 2-aminobenzimidazole.

Part 4: Biological Context (SAR)

While often an intermediate, the intact 1-(2-Bromophenyl)guanidine structure possesses intrinsic biological activity due to the "Privileged Guanidine Scaffold."

Sigma ( ) Receptor Ligands[2][3][4][5]

-

Context: Sigma receptors are implicated in modulation of ion channels and neurotransmitter release.

-

SAR Insight: The 2-bromo analog is structurally homologous to 1,3-di-o-tolylguanidine (DTG) , a standard high-affinity sigma ligand. The ortho-substitution forces the phenyl ring out of planarity with the guanidine system, a conformational feature often required for Sigma-1/Sigma-2 selectivity.

5-HT3 Receptor Modulation[6]

-

Context: Phenylguanidines (e.g., m-chlorophenylbiguanide) are classic 5-HT3 agonists/antagonists.

-

SAR Insight: The electron-withdrawing bromine at the ortho position modulates the basicity of the guanidine (making it less basic than alkyl guanidines) and alters the lipophilicity (logP), affecting blood-brain barrier penetration.

Part 5: Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Guanidines are strong bases. Store under inert atmosphere (Argon) to prevent formation of carbonates from atmospheric CO

.

References

-

Synthesis of Guanidines: Tsubokura, K., et al. "Scandium(III) Triflate-Catalyzed Guanylation of Amines." Synlett, 2014.

-

Cyclization Applications: Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 2008.

-

Benzimidazole Synthesis: Bao, W., et al. "Copper-catalyzed intramolecular aryl guanidinylation: an efficient method for the synthesis of 2-aminobenzimidazoles." Journal of Organic Chemistry, 2007.

-

Sigma Receptor Ligands: Weber, E., et al. "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs." PNAS, 1986.

-

Guanidine Biological Activity: Berlinck, R. G. S., et al. "The chemistry and biology of guanidine natural products." Natural Product Reports, 2010.

structure of 1-(2-Bromophenyl)guanidine

An In-depth Technical Guide to the Structure of 1-(2-Bromophenyl)guanidine

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(2-Bromophenyl)guanidine. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's structural features and the analytical methodologies used to elucidate them.

Introduction and Significance

1-(2-Bromophenyl)guanidine belongs to the guanidine class of compounds, a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] The guanidinium group, which is protonated at physiological pH, is a key pharmacophore capable of forming multiple hydrogen bonds and salt bridges, making it adept at interacting with biological targets like enzymes and nucleic acids.[2][3] Its derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3][4] The presence of the 2-bromophenyl substituent provides steric and electronic properties that can be exploited for modulating target affinity and selectivity, making it a valuable building block for designing novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental consists of a guanidine group attached to a benzene ring at position 1, with a bromine atom at the adjacent position 2.

Table 1: Physicochemical Properties of 1-(2-Bromophenyl)guanidine

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN₃ | [5] |

| Molecular Weight | 214.06 g/mol | [6] |

| CAS Number | 123375-81-5 | [5] |

| XLogP3-AA | 1.1 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 1 | [6] |

| Exact Mass | 212.99016 Da | [6] |

Tautomerism and Resonance

A critical feature of the guanidine group is its ability to exist in different tautomeric forms, stabilized by resonance. This delocalization of positive charge across the three nitrogen atoms is fundamental to its chemical behavior and biological interactions. The specific tautomer present can be influenced by substituents and the surrounding environment (e.g., solid state vs. solution).[7]

Caption: Tautomerism and resonance in the protonated guanidinium core.

Synthesis and Purification Workflow

The synthesis of N-aryl guanidines can be achieved through various methods. A common and effective approach involves the reaction of an aniline derivative with a guanidinylating agent. The following protocol is adapted from established procedures for similar compounds.[8]

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-Bromophenyl)guanidine from 2-bromoaniline.

Materials:

-

Thiourea (1.0 mmol, 76 mg)

-

Copper(II) sulfate pentahydrate (0.5 mmol, 125 mg)

-

Sodium acetate (1.0 mmol, 82 mg)

-

2-bromoaniline (2.0 mmol, 344 mg)

-

Dimethyl sulfoxide (DMSO, 3-5 mL)

-

Ethyl acetate

-

Deionized water

-

Silica gel (60-120 mesh)

Procedure:

-

To a stirred solution of DMSO (3 mL) in a round-bottom flask, slowly add thiourea (1 mmol).

-

Add sodium acetate (1 mmol) followed by copper(II) sulfate pentahydrate (50 mol%).

-

Stir the reaction mixture at room temperature for 1 hour, during which the solution should turn black. This step forms the reactive guanidinylating intermediate. The copper salt facilitates the conversion of thiourea.

-

Add 2-bromoaniline (2 mmol) to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase (e.g., 1:4).

-

Upon completion, transfer the mixture to a centrifuge tube and centrifuge for 10 minutes to pellet the solid catalyst residues.

-

Decant the supernatant and wash the remaining solid. Combine the organic layers. Self-Validation Check: The appearance of a new spot on the TLC plate with a different Rf value from the starting materials indicates product formation.

-

Perform a liquid-liquid extraction by washing the solution with ethyl acetate (3 x 10 mL) and water (3 x 5 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain pure 1-(2-Bromophenyl)guanidine.

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

Confirming the structure of a newly synthesized compound requires a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-Bromophenyl)guanidine, one would expect a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring. Broad signals corresponding to the N-H protons of the guanidine group would also be expected, with chemical shifts that can vary depending on the solvent and concentration.[9][10]

-

¹³C NMR: This analysis reveals the number of chemically distinct carbon atoms. A key signal to identify is the guanidinyl carbon (C=N), which typically appears downfield (approx. 155-160 ppm).[10] The six aromatic carbons would appear in the 110-150 ppm range.

Protocol: NMR Analysis

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for guanidines as it helps in observing exchangeable N-H protons.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H signals and assign the chemical shifts based on multiplicity and comparison with related structures from the literature.[10]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide evidence of the elemental composition.

-

Causality: For 1-(2-Bromophenyl)guanidine, high-resolution mass spectrometry (HRMS) is crucial. It can confirm the molecular formula (C₇H₈BrN₃) by providing a mass measurement with high accuracy. A key self-validating feature is the isotopic pattern for bromine: the presence of two major peaks of nearly equal intensity separated by ~2 Da (for the ⁷⁹Br and ⁸¹Br isotopes) is definitive proof of a single bromine atom in the molecule.[11]

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode, as the guanidine group is readily protonated.

-

Analyze the resulting spectrum for the [M+H]⁺ ion (expected m/z ≈ 214.00 and 216.00) and confirm the characteristic bromine isotopic pattern.

Table 2: Predicted Spectroscopic Data for 1-(2-Bromophenyl)guanidine

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Aromatic Protons | Multiplets between 7.0 - 7.6 ppm |

| N-H Protons | Broad signals, variable shift | |

| ¹³C NMR | Guanidinyl Carbon | ~155 - 160 ppm |

| Aromatic Carbons | 6 signals between 110 - 150 ppm | |

| HRMS (ESI+) | [M+H]⁺ | m/z ≈ 214.00, 216.00 (ratio ~1:1) |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. It yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding how the molecule might interact with a biological target.[7]

-

Expertise: For guanidines, crystallography is essential to determine the exact tautomeric form present in the solid state and to characterize the geometry of the planar guanidinium group.[7][12] The analysis would reveal the C-N bond lengths, which are expected to be intermediate between single and double bonds due to resonance. It would also show how the bromophenyl ring is oriented relative to the guanidine plane.

Protocol: Crystal Growth and Analysis

-

Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common starting point is dissolving the compound in a solvent like ethanol or methanol and allowing for slow evaporation.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve the crystal structure using direct methods and refine the structural model.

-

Analyze the resulting structure for bond lengths, angles, and intermolecular hydrogen bonds.

Role in Mechanistic Drug Discovery

The structural features of 1-(2-Bromophenyl)guanidine make it an interesting candidate for structure-activity relationship (SAR) studies. The guanidine group acts as a primary binding anchor, while the bromophenyl moiety can be systematically modified to probe interactions within a target's binding pocket.

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β-Secretase Enzymatic Activity Involved in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-BROMO-PHENYL)-GUANIDINE | 123375-81-5 [chemicalbook.com]

- 6. 1-(2-Bromophenyl)guanidine | C7H8BrN3 | CID 20434712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State [mdpi.com]

- 8. N-(2-BROMO-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. WO1993019042A1 - Preparation of substituted guanidines - Google Patents [patents.google.com]

- 10. preprints.org [preprints.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-(2-Bromophenyl)guanidine: Properties, Synthesis, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of 1-(2-Bromophenyl)guanidine. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, and explore the mechanistic basis for its potential therapeutic applications, grounded in the well-established pharmacology of the guanidinium group.

Introduction: The Significance of the Guanidinium Moiety in Medicinal Chemistry

The guanidine group, characterized by the HNC(NH2)2 structure, is a cornerstone functional group in medicinal chemistry.[1] Its significance stems from its strong basicity; with a pKaH of approximately 13.6, the guanidinium cation is protonated and positively charged under physiological conditions.[1] This charge allows it to engage in crucial molecular interactions, such as forming salt bridges and multiple hydrogen bonds with biological targets like enzymes and receptors.

1-(2-Bromophenyl)guanidine incorporates this potent functional group onto a bromophenyl scaffold. The inclusion of a halogen atom, such as bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors like lipophilicity, metabolic stability, and binding affinity. This guide provides the core technical knowledge required to synthesize, characterize, and evaluate this promising compound.

Physicochemical and Structural Characteristics

Accurate characterization begins with a thorough understanding of a compound's fundamental properties. 1-(2-Bromophenyl)guanidine is a small molecule whose identity is defined by its specific molecular weight, formula, and structure.

Core Properties

The key computed properties for 1-(2-Bromophenyl)guanidine are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 214.06 g/mol | PubChem[2] |

| Molecular Formula | C₇H₈BrN₃ | PubChem[2] |

| CAS Number | 123375-81-5 | PubChem[2] |

| IUPAC Name | 2-(2-bromophenyl)guanidine | PubChem[2] |

| Topological Polar Surface Area | 64.4 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Molecular Structure

The two-dimensional structure of 1-(2-Bromophenyl)guanidine highlights the ortho-position of the bromine atom relative to the guanidine substituent on the phenyl ring.

Caption: 2D structure of 1-(2-Bromophenyl)guanidine.

Synthesis Protocol: Copper-Catalyzed Guanylation

The synthesis of N-aryl guanidines can be efficiently achieved through the reaction of an appropriate aniline with a guanylating agent. The following protocol is adapted from established methods for copper-catalyzed reactions involving thiourea as the guanidine source.[3]

Causality: This method is advantageous as it utilizes commercially available and stable starting materials. The copper(II) sulfate acts as a catalyst, facilitating the C-N bond formation between the 2-bromoaniline and the activated thiourea derivative. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and reagents effectively.

Experimental Workflow

Caption: Workflow for the synthesis of 1-(2-Bromophenyl)guanidine.

Step-by-Step Methodology

-

Catalyst Preparation: To a stirred solution of dimethyl sulfoxide (DMSO, 3-5 mL) in a round-bottom flask, add thiourea (1.0 mmol, 76 mg), followed by sodium acetate (NaOAc, 1.0 mmol, 82 mg) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5 mmol, 125 mg) at room temperature.

-

Insight: The initial mixture is stirred for approximately one hour. A visual color change to a black-colored solution indicates the formation of the active catalytic species.

-

-

Nucleophilic Addition: To the prepared catalyst mixture, add 2-bromoaniline (2.0 mmol, 344 mg).

-

Reaction Progression: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:4 ethyl acetate:hexane.

-

Product Isolation: Upon completion, transfer the reaction mixture to centrifuge tubes and centrifuge for 10 minutes to pellet the solid catalyst residues.

-

Extraction: Decant the supernatant. Wash the remaining solid pellet with ethyl acetate. Combine the supernatant and the ethyl acetate washings. Perform a liquid-liquid extraction by washing the combined organic layers five times with water (3 mL each) to remove residual DMSO and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield pure 1-(2-Bromophenyl)guanidine.

Analytical Characterization: A Self-Validating System

The trustworthiness of any synthesis is established by rigorous analytical confirmation of the final product's identity and purity.

Characterization Workflow

Caption: Workflow for purification and analytical validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The aromatic proton signals will show a characteristic splitting pattern for an ortho-substituted benzene ring, and the presence of the guanidinium protons can also be confirmed.

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the expected molecular formula of C₇H₈BrN₃.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic peaks for N-H stretching (in the guanidine group) and C=N stretching will be prominent.

Potential Applications in Drug Development

While specific biological activity for 1-(2-Bromophenyl)guanidine is a subject for further investigation, the guanidine class of compounds possesses a broad and well-documented range of pharmacological activities.[4] The guanidinium group is a key pharmacophore in numerous approved drugs and clinical candidates.

Mechanistic Basis of Activity

The protonated guanidinium cation is a bioisostere for other cationic groups and is adept at forming high-affinity interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.

Caption: Guanidinium group's key molecular interactions.

Therapeutic Areas of Interest

Based on established guanidine pharmacology, 1-(2-Bromophenyl)guanidine could be explored for activity in several areas:

-

Antimicrobial Agents: Many guanidine-containing compounds, like chlorhexidine, exhibit potent antimicrobial properties.[5]

-

Anti-inflammatory Agents: The guanidine moiety is present in compounds investigated for anti-inflammatory effects.[6]

-

Central Nervous System (CNS) Agents: Guanidine derivatives have been developed for various CNS applications.[4]

-

Antidiabetic Agents: The biguanide metformin is a first-line treatment for type 2 diabetes, highlighting the importance of this structural class in metabolic diseases.[6]

The 2-bromophenyl substituent provides a vector for further chemical modification, allowing for the generation of a library of analogs to optimize potency, selectivity, and pharmacokinetic profiles in a drug discovery program.

Conclusion

1-(2-Bromophenyl)guanidine is a readily synthesizable compound that combines the potent, positively charged guanidinium group with a versatile bromophenyl scaffold. Its molecular weight of 214.06 g/mol and its structural features make it an attractive starting point for medicinal chemistry campaigns. The detailed synthesis and characterization workflows provided in this guide offer a robust and validated pathway for researchers to produce and study this compound and its derivatives, paving the way for the potential discovery of new therapeutic agents across a wide spectrum of diseases.

References

-

PubChem. (n.d.). 1-(2-Bromophenyl)piperazine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Bromophenyl)guanidine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 2-[1-(4-Bromophenyl)propylideneamino]guanidine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Loba Chemie. (n.d.). GUANIDINE HYDROCHLORIDE. Retrieved January 31, 2026, from [Link]

-

Organic Letters. (2026). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. ACS Publications. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)guanidine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved January 31, 2026, from [Link]

-

Yousif, E., et al. (2016). Guanidine Group: Definition and Pharmaceutical Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 31, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 31, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Retrieved January 31, 2026, from [Link]

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-48. Retrieved January 31, 2026, from [Link]

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. 1-(2-Bromophenyl)guanidine | C7H8BrN3 | CID 20434712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-BROMO-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

The Guanidine Pharmacophore: Structural Utility and Therapeutic Applications

Executive Summary

The guanidine moiety (

This guide analyzes the structural biology of substituted guanidines, details their application in blockbuster therapeutics (Metformin, Zanamivir), and provides validated synthetic protocols for their incorporation into novel chemical entities (NCEs).

The Pharmacophore: Structural Biology & Binding Modes

The "Arginine Fork" Interaction

The primary utility of the guanidine group is its ability to form a specific, directional electrostatic interaction known as the "arginine fork." In physiological pH, the guanidinium cation is protonated, allowing it to form two parallel hydrogen bonds with carboxylate anions. This bidentate interaction is energetically superior to a single amine-carboxylate salt bridge due to charge delocalization and resonance stabilization.

The pKa Challenge and Modulation

While high basicity ensures ionization at physiological pH (improving solubility), it hinders passive diffusion across lipophilic membranes. Medicinal chemists often employ electron-withdrawing groups (EWGs) to modulate this pKa.

Table 1: Physicochemical Modulation of Guanidine Derivatives

| Derivative Class | Substituent Effect | Approx. pKa | Biological Implication |

| Alkyl-guanidine | Electron Donating | 13.0 – 13.6 | High polarity; poor oral bioavailability; restricted to extracellular targets or active transport. |

| Aryl-guanidine | Resonance w/ Aromatic Ring | 10.0 – 11.0 | Improved lipophilicity; retains cationic character at pH 7.4. |

| Acyl-guanidine | Electron Withdrawing (C=O) | 7.0 – 8.5 | Bioavailable; tunable ionization state; key for NHE-1 inhibitors. |

| Cyanoguanidine | Strong EWG (C≡N) | Neutral at physiological pH; H2 antagonist (Cimetidine) bioisostere. |

Visualization: The Bidentate Binding Mode

The following diagram illustrates the canonical interaction between a substituted guanidine drug and an Aspartate residue in a receptor pocket.

Figure 1: Schematic of the bidentate electrostatic interaction between a guanidinium moiety and an anionic receptor residue.

Therapeutic Case Studies

Metabolic Disease: Metformin (Biguanide)